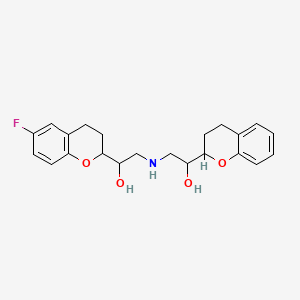
(S)-2-amino-1-(3-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-1-(3-nitrophenyl)ethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(3-nitrophenyl)ethanol typically involves the reduction of 3-nitroacetophenone using a reducing agent such as sodium borohydride in an alcohol solvent like ethanol at room temperature. The reaction proceeds as follows:
3-nitroacetophenone+NaBH4→this compound
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-nitroacetophenone using a metal catalyst such as palladium on carbon under hydrogen gas. This method is scalable and efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Chromium trioxide in acetic acid.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-amino-1-(3-aminophenyl)ethanol.
Oxidation: 2-amino-1-(3-nitrophenyl)acetone.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
(S)-2-amino-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-amino-1-(3-nitrophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-1-(4-nitrophenyl)ethanol: Similar structure but with the nitro group at the para position.
2-amino-1-(2-nitrophenyl)ethanol: Similar structure but with the nitro group at the ortho position.
2-amino-1-(3-chlorophenyl)ethanol: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(S)-2-amino-1-(3-nitrophenyl)ethanol is unique due to its specific substitution pattern and chiral center, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(1S)-2-amino-1-(3-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHJQKOWMLMDBL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717095 |
Source


|
| Record name | (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129894-61-7 |
Source


|
| Record name | (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



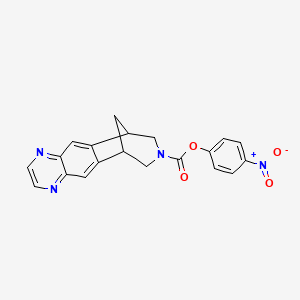
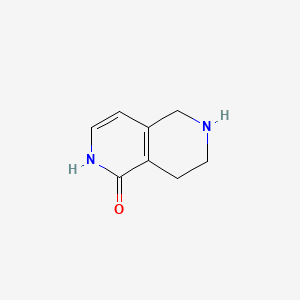
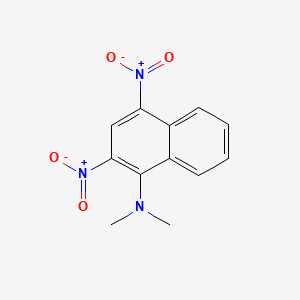
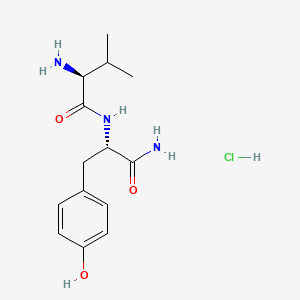
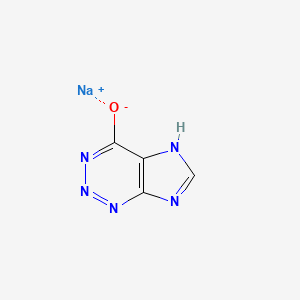
![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)

